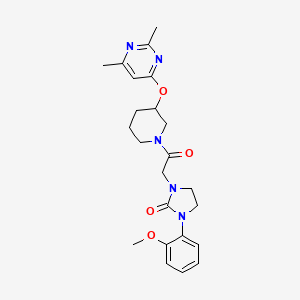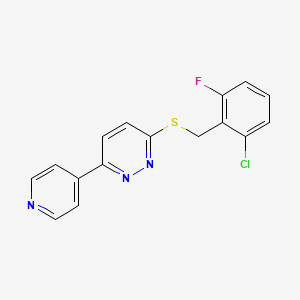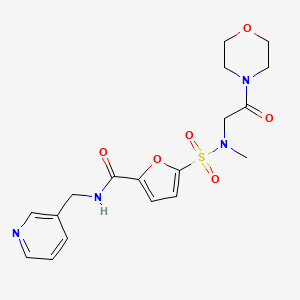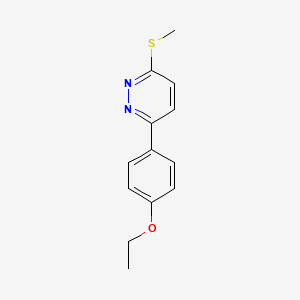
5-methyl-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)isoxazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-methyl-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)isoxazole-3-carboxamide, also known as MTEI, is a chemical compound that has been extensively studied for its potential applications in scientific research. MTEI is a member of the isoxazole family of compounds, which are known for their diverse range of biological activities.
作用机制
The mechanism of action of 5-methyl-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)isoxazole-3-carboxamide involves the inhibition of MAGL, which is responsible for the degradation of 2-AG. 2-AG is an endocannabinoid that binds to cannabinoid receptors in the brain and other tissues, leading to a variety of physiological effects. By inhibiting MAGL, this compound increases the levels of 2-AG, which can lead to increased activation of cannabinoid receptors and the associated physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, primarily through its inhibition of MAGL and subsequent increase in 2-AG levels. These effects include analgesia, appetite regulation, and anxiety reduction. Additionally, this compound has been shown to have anti-cancer properties, although the exact mechanism of action in this context is not fully understood.
实验室实验的优点和局限性
One advantage of using 5-methyl-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)isoxazole-3-carboxamide in lab experiments is that it is a well-characterized compound with a known mechanism of action. Additionally, it has been extensively studied for its potential applications in a variety of scientific research areas. However, one limitation of using this compound is that it is a relatively complex compound to synthesize, which may limit its availability for some researchers.
未来方向
There are several future directions for research involving 5-methyl-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)isoxazole-3-carboxamide. One area of interest is the development of more potent and selective inhibitors of MAGL, which could have potential therapeutic applications in a variety of diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound in the context of cancer research, and to explore its potential as a tool compound in drug discovery. Finally, given the diverse range of biological activities associated with the isoxazole family of compounds, further studies are needed to explore the potential of this compound and related compounds in a variety of scientific research areas.
合成方法
The synthesis of 5-methyl-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)isoxazole-3-carboxamide involves a series of chemical reactions, starting with the reaction of 5-methylisoxazole-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with tetrahydro-2H-pyran-4-thiol in the presence of a base to form the corresponding thioether. The final step involves the reaction of the thioether with an amine to form this compound. The overall synthesis method is relatively straightforward and has been optimized for high yield and purity.
科学研究应用
5-methyl-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)isoxazole-3-carboxamide has been studied for its potential applications in a variety of scientific research areas, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to inhibit the activity of the enzyme monoacylglycerol lipase (MAGL), which is involved in the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). This inhibition leads to increased levels of 2-AG, which has been implicated in a variety of physiological processes, including pain sensation, appetite regulation, and anxiety. This compound has also been studied for its potential anti-cancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, this compound has been used as a tool compound in drug discovery, as it can be used to screen for potential inhibitors of MAGL and other related enzymes.
属性
IUPAC Name |
5-methyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S/c1-9-8-11(14-17-9)12(15)13-4-7-18-10-2-5-16-6-3-10/h8,10H,2-7H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DESBBDWSRRFPJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCCSC2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(Z)-2-Cyano-3-[4-(difluoromethoxy)phenyl]-N,N-diethylprop-2-enamide](/img/structure/B2880524.png)
![Methyl 3-{4-[(benzylsulfonyl)amino]phenoxy}-2-thiophenecarboxylate](/img/structure/B2880528.png)





![7-methyl-3-(2-phenylethyl)-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2880536.png)
![1-(4-methoxyphenyl)-4-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2880538.png)
![(Z)-N-(5-methoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-2-methylbenzamide](/img/structure/B2880539.png)

